Product packaging for Decloxizine-d8 (dihydrochloride)(Cat. No.:)

Decloxizine-d8 (dihydrochloride)

Cat. No.: B12411097
M. Wt: 421.4 g/mol
InChI Key: RBSDUJACXBVDDN-ZWKVGDSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Stable Isotope Labeled Compounds in Biomedical Research

Stable isotope-labeled compounds are molecules where an atom or atoms have been substituted with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). moravek.commusechem.com This labeling creates a unique mass signature that can be easily detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org This characteristic allows researchers to precisely track the labeled compound as it moves through biological systems, reacts in chemical processes, or interacts with other molecules. moravek.com

This technique is widely applied in various research areas, including:

Metabolism Studies: To elucidate the metabolic fate of drugs and other xenobiotics. nih.govacs.org

Pharmacokinetics: To determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. moravek.com

Proteomics: To quantify protein expression, modifications, and interactions. moravek.com

Biomarker Discovery: To accurately measure disease biomarkers for early diagnosis and personalized medicine. moravek.com

Significance of Deuteration in Pharmacological and Biochemical Studies

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a particularly valuable technique in pharmacological and biochemical research. uniupo.it The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov

This property of deuteration can lead to several advantageous modifications in a drug's profile:

Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic vulnerability, the rate of drug breakdown can be reduced, potentially leading to a longer half-life. nih.govunibestpharm.com

Enhanced Bioavailability: A slower metabolism can result in a higher concentration of the active drug in the bloodstream.

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes steering them away from the production of harmful byproducts. researchgate.net

Stabilization of Chiral Centers: In some cases, deuteration can slow the interconversion of enantiomers, which can be crucial if one form of the molecule is more active or safer than the other. unibestpharm.com

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the application of this technology. uniupo.itresearchgate.net

Role of Decloxizine-d8 (dihydrochloride) as a Research Tool and Reference Standard

Decloxizine-d8 (dihydrochloride) is primarily utilized as an internal standard in bioanalytical studies. simsonpharma.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. Because Decloxizine-d8 has a higher molecular weight than its non-deuterated counterpart, it can be easily distinguished by the mass spectrometer while behaving almost identically during the sample preparation and chromatographic separation processes. simsonpharma.com This allows for highly accurate and precise measurement of Decloxizine in biological matrices such as plasma or urine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30Cl2N2O2 B12411097 Decloxizine-d8 (dihydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30Cl2N2O2

Molecular Weight

421.4 g/mol

IUPAC Name

2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;dihydrochloride

InChI

InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H/i11D2,12D2,13D2,14D2;;

InChI Key

RBSDUJACXBVDDN-ZWKVGDSCSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Synthesis and Isotopic Modification of Decloxizine D8 Dihydrochloride

Synthetic Pathways for Deuterated Decloxizine

The synthesis of deuterated pharmaceuticals like Decloxizine-d8 involves specialized techniques to ensure the precise placement and high incorporation of deuterium (B1214612) atoms. These methods are broadly categorized into site-specific deuteration and precursor-based strategies.

Methodologies for Site-Specific Deuteration

Site-specific deuteration aims to introduce deuterium at specific, metabolically vulnerable positions within a molecule. This targeted approach is crucial for maximizing the kinetic isotope effect and improving the drug's metabolic stability.

Catalytic hydrogen-deuterium (H-D) exchange reactions are a common and efficient method for introducing deuterium into organic molecules. researchgate.net These reactions typically employ a metal catalyst, such as palladium, platinum, or rhodium on a carbon support, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D₂O). researchgate.netwikipedia.org The process can be performed under neutral conditions and is considered a straightforward approach for preparing highly deuterated compounds. researchgate.net The efficiency of these reactions can be influenced by factors such as the choice of catalyst, reaction temperature, and pressure. wikipedia.org For complex molecules, achieving high site-selectivity can be a challenge, but advancements in catalysis are continually improving this aspect. thieme-connect.com

Table 1: Common Catalysts and Conditions for H-D Exchange

CatalystDeuterium SourceTypical Conditions
Palladium on Carbon (Pd/C)Deuterium Oxide (D₂O)Neutral pH, presence of H₂ gas
Platinum on Carbon (Pt/C)Deuterium Oxide (D₂O)Neutral pH, presence of H₂ gas
Rhodium on Carbon (Rh/C)Deuterium Oxide (D₂O)Neutral pH, presence of H₂ gas
Iridium-based complexesDeuterium Gas (D₂)Homogeneous catalysis

This table provides a general overview of catalysts and conditions and is not exhaustive.

An alternative to direct H-D exchange is the use of deuterated precursors in the synthetic route. This method involves synthesizing the target molecule from starting materials that already contain deuterium at the desired positions. nih.gov This approach offers high control over the location of deuterium incorporation. For example, commercially available deuterated reagents like deuterated alkyl halides or boronic acids can be incorporated into the molecular scaffold using standard organic synthesis reactions. osaka-u.ac.jp While this method provides excellent selectivity, it may require a more complex multi-step synthesis compared to direct exchange methods. thieme-connect.com The synthesis of (±)-duloxetine-d5, for instance, was achieved in four steps starting from deuterated precursors. researchgate.net

Derivatization and Salt Formation for Research Applications

For research purposes, active pharmaceutical ingredients are often derivatized or converted into salt forms to enhance their stability, solubility, or handling properties. In the case of Decloxizine-d8, it is prepared as a dihydrochloride (B599025) salt. Salt formation is a common practice in the pharmaceutical industry and is achieved by reacting the basic parent compound with a suitable acid, in this case, hydrochloric acid. This conversion can improve the compound's crystallinity and aqueous solubility, which is advantageous for in vitro and in vivo studies. The dihydrochloride salt form indicates that two basic nitrogen atoms in the Decloxizine-d8 molecule have been protonated.

Isotopic Purity and Chemical Quality Control in Research Batches

Assessment of Deuterium Incorporation Efficiency

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniqueInformation Provided
Mass Spectrometry (MS)Overall deuterium incorporation level.
Nuclear Magnetic Resonance (NMR) SpectroscopySite-specific deuterium incorporation and structural confirmation.

This table highlights the primary roles of MS and NMR in the quality control of deuterated compounds.

Scrutinizing Decloxizine-d8 (dihydrochloride): Synthesis and Analytical Methodologies

The strategic replacement of hydrogen with its heavier, stable isotope deuterium has become a pivotal tool in medicinal chemistry. This isotopic modification can significantly alter a molecule's metabolic profile, making deuterated compounds like Decloxizine-d8 (dihydrochloride) valuable for research purposes. This article focuses exclusively on the synthesis, isotopic modification, and analytical methods for the impurity and deuteration-site verification of Decloxizine-d8 (dihydrochloride).

2 Methodologies for Impurity Profiling in Deuterated Compounds for Research

1 Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for separating the primary deuterated compound from both conventional impurities and its own lower isotopologues.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are at the forefront of purity assessment. almacgroup.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. researchgate.netcchmc.org Interestingly, deuterated compounds often exhibit slightly different retention times than their protonated counterparts, a phenomenon known as the chromatographic isotope effect, which can be exploited for separation. researchgate.netoup.comnih.gov

When coupled with high-resolution mass spectrometry (HRMS), these techniques, such as UHPLC-MS, become exceptionally powerful. almacgroup.com This combination allows for the separation of the analyte of interest from interfering impurities while simultaneously providing mass data to determine isotopic enrichment and identify unknown impurities. almacgroup.comalmacgroup.com The ability of LC-MS to resolve and quantify different isotopologues is crucial for establishing a comprehensive purity profile. researchgate.net

Chromatographic TechniquePrimary Application in Deuterated Compound AnalysisKey Findings from Research
RP-HPLCSeparation of the main compound from non-deuterated precursors and process impurities. Can also separate isotopologues.Demonstrates measurable differences in retention times between deuterated and non-deuterated proteins, allowing for quantification. researchgate.net
UPLC/UHPLC-HRMSProvides high-resolution separation coupled with accurate mass detection for definitive isotopic purity and enrichment determination.Enables accurate quantification of the labeled composition by resolving and integrating the extracted ion chromatograms for each isotope. almacgroup.com
Gas Chromatography (GC)Analysis of volatile deuterated compounds and their impurities.Has been used to separate deuterated and protiated derivatives of various compounds, though care must be taken to avoid back-exchange. cdnsciencepub.com

2 Spectroscopic Verification of Deuteration Sites

While chromatography confirms purity, spectroscopy is essential to verify the location and extent of deuterium incorporation. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for determining isotopic enrichment. researchgate.net By analyzing the mass-to-charge ratio, MS can precisely measure the mass shift caused by the replacement of hydrogen (1.0078 Da) with deuterium (2.0141 Da). spectroscopyonline.com This allows for the calculation of the percentage of the desired deuterated molecule (e.g., Decloxizine-d8) relative to partially deuterated (d1-d7) and non-deuterated (d0) versions. nih.govnih.gov The process involves analyzing the isotopic distribution pattern and comparing it to theoretical models. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous confirmation of the specific sites of deuteration. rsc.orgsigmaaldrich.com

Proton NMR (¹H-NMR): In a ¹H-NMR spectrum, signals corresponding to protons that have been replaced by deuterium will disappear or significantly decrease in intensity. studymind.co.uk This provides a direct method to confirm which positions on the molecule have been successfully deuterated.

Deuterium NMR (²H-NMR): This technique directly observes the deuterium nuclei. A peak in the ²H-NMR spectrum confirms the presence of deuterium. wikipedia.orghuji.ac.il While it has a similar chemical shift range to ¹H-NMR, the signals are often broader. It is particularly useful for quantifying the deuterium enrichment at specific labile positions, such as on -OD or -ND₂ groups. sigmaaldrich.com

Spectroscopic TechniqueInformation ProvidedPrinciple of Analysis
Mass Spectrometry (MS/HRMS)Isotopic enrichment, percentage of each isotopologue (d0 to d8).Measures the mass-to-charge ratio, detecting the mass increase from H to D incorporation. spectroscopyonline.com
Proton NMR (¹H-NMR)Confirms the location of deuteration.Signals for protons replaced by deuterium disappear from the spectrum. studymind.co.uk
Deuterium NMR (²H-NMR)Directly detects and quantifies deuterium at specific sites.Observes the resonance of deuterium nuclei, confirming their presence and relative abundance. wikipedia.orghuji.ac.il

The synthesis of Decloxizine-d8 (dihydrochloride) involves preparing the parent molecule, Decloxizine, and strategically introducing deuterium atoms. The synthesis of Decloxizine itself proceeds via nucleophilic substitution reactions, typically involving diphenylmethylpiperazine derivatives.

The introduction of deuterium can be achieved through two primary strategies:

Use of Deuterated Building Blocks: This approach involves synthesizing the molecule from starting materials that already contain deuterium at the desired positions. For Decloxizine, this could involve using a pre-deuterated piperazine (B1678402) or a deuterated ethoxyethanol fragment in the synthetic sequence.

Late-Stage Deuteration: This powerful strategy introduces deuterium into the fully formed, non-deuterated molecule. researchgate.netthieme-connect.com Techniques like palladium-catalyzed hydrogen isotope exchange (HIE) are increasingly used for this purpose. researchgate.net This method uses a deuterium source, often heavy water (D₂O), to replace specific C-H bonds with C-D bonds under catalytic conditions, offering an efficient route to the final deuterated compound. acs.orgthieme-connect.de

Following the synthesis of the deuterated free base, treatment with hydrochloric acid would yield the final Decloxizine-d8 (dihydrochloride) salt.

Mass Spectrometry Applications for Quantitative and Qualitative Analysisnih.govnih.gov

Mass spectrometry (MS) is a cornerstone of modern pharmaceutical analysis, offering unparalleled capabilities for both quantifying and identifying chemical compounds. nih.gov For Decloxizine-d8, its primary application in mass spectrometry is to serve as an internal standard in quantitative assays for Decloxizine. The mass difference introduced by the eight deuterium atoms allows a mass spectrometer to distinguish between the analyte (Decloxizine) and the standard (Decloxizine-d8), even if they are chemically identical and co-elute chromatographically. This relationship is fundamental to correcting for variations in sample preparation and instrument response, leading to highly reliable quantitative data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Sample Analysisnih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for analyzing pharmaceuticals in research samples. rsc.org Its high sensitivity and selectivity make it ideal for detecting trace amounts of compounds in complex biological fluids.

The development of a robust LC-MS/MS method is a critical first step for any quantitative bioanalytical study. The goal is to create a procedure that is both highly sensitive for detecting low concentrations and highly selective for distinguishing the analyte from other matrix components. nih.gov In the context of analyzing Decloxizine, Decloxizine-d8 is added to research samples at a known concentration at the beginning of the sample preparation process.

Method development involves optimizing several key parameters:

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate Decloxizine and its d8-labeled standard from endogenous interferences. nih.govmdpi.com Gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous solution (often containing a modifier like formic acid to improve ionization) is optimized to achieve a sharp peak shape and a short analysis time. mdpi.comjefferson.edu

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, specific precursor-to-product ion transitions for both Decloxizine and Decloxizine-d8 are monitored. This ensures that only the compounds of interest are detected, providing exceptional selectivity. Because Decloxizine-d8 has nearly identical ionization efficiency and fragmentation behavior to Decloxizine, the ratio of their peak areas provides a highly accurate measure of the Decloxizine concentration. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Decloxizine Analysis using Decloxizine-d8 as Internal Standard

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) System
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (Decloxizine)e.g., m/z 407.2 -> 201.1 (Hypothetical)
Monitored Transition (Decloxizine-d8)e.g., m/z 415.2 -> 209.1 (Hypothetical)
Gas Temperature325 °C
Nebulizer Pressure20 psi

Note: The MRM transitions are hypothetical and would need to be determined experimentally.

Preclinical research, often conducted in animal models such as rats or mice, is essential for understanding a drug candidate's behavior before it can be considered for human trials. bioagilytix.comresearchgate.net These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. lovelacebiomedical.org The highly sensitive LC-MS/MS method, utilizing Decloxizine-d8 as an internal standard, is applied to analyze biological samples (e.g., plasma, tissue homogenates) collected from these animal models over time. mdpi.com

By accurately measuring the concentration of Decloxizine at various time points after administration, researchers can determine key pharmacokinetic (PK) parameters. allucent.com The use of Decloxizine-d8 ensures that the calculated concentrations are reliable, even with small sample volumes and complex biological matrices. nih.gov This data is crucial for understanding how the compound is processed by a living organism. lovelacebiomedical.org

Table 2: Example Preclinical Pharmacokinetic Data in Rats Following a Single Dose of Decloxizine

Time (hours)Mean Plasma Concentration of Decloxizine (ng/mL)
0.2555.8
0.50150.2
1.00210.5
2.00185.3
4.0095.7
8.0030.1
24.002.5

Note: This data is for illustrative purposes. Accurate quantification at each time point is enabled by the use of Decloxizine-d8 as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques in Researchnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, but its application to compounds like Decloxizine-d8 is less direct than LC-MS. mdpi.com GC-MS requires analytes to be volatile and thermally stable. Due to its relatively high molecular weight and polarity, Decloxizine would not typically be suitable for direct GC-MS analysis.

For analysis by GC-MS, a chemical derivatization step would likely be necessary. This process involves reacting the analyte with a reagent to create a new, more volatile derivative that can easily pass through the GC column. mdpi.com While possible, the additional sample preparation step makes GC-MS a less common choice than LC-MS/MS for this type of compound in bioanalytical research, where high-throughput and minimal sample handling are often preferred.

High-Resolution Mass Spectrometry for Metabolite Identification in Research Modelsnih.govnih.gov

Identifying the metabolites of a drug candidate is a critical part of preclinical research. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the primary tool for this task. nih.govnih.gov Unlike the targeted approach of triple quadrupole MS, HRMS instruments (like TOF or Orbitrap) measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically <5 ppm). nih.gov

This high mass accuracy allows for the confident determination of the elemental composition of an unknown compound. nih.gov In a typical metabolite identification study in an animal model, researchers analyze post-dose biological samples and look for new signals that are not present in pre-dose samples. By comparing the accurate mass of these new signals to the parent drug (Decloxizine), they can propose potential metabolic transformations, such as hydroxylation, demethylation, or glucuronidation. nih.gov While Decloxizine-d8 itself is not used for identifying the metabolites, its role as the internal standard for quantifying the parent drug in the same HRMS dataset provides essential context on the rate and extent of metabolism.

Table 3: Hypothetical Metabolites of Decloxizine Identified in a Research Model using HRMS

Proposed TransformationElemental FormulaCalculated Monoisotopic MassObserved Mass (HRMS)Mass Error (ppm)
Parent (Decloxizine)C22H27ClN4O406.1873406.1871-0.5
Hydroxylation (+O)C22H27ClN4O2422.1823422.1820-0.7
Demethylation (-CH2)C21H25ClN4O392.1717392.1719+0.5
Glucuronidation (+C6H8O6)C28H35ClN4O7582.2195582.2191-0.7

Note: This data is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Analysismdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural characterization of chemical compounds, including Decloxizine-d8. nih.gov While mass spectrometry provides information on mass and elemental composition, NMR provides detailed information about the chemical structure and the connectivity of atoms within a molecule.

For Decloxizine-d8, NMR serves two primary purposes:

Structural Elucidation: Standard 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments are used to confirm that the fundamental carbon-hydrogen framework of the molecule is correct and matches that of non-labeled Decloxizine. nih.gov

Isotopic Analysis: This is the most critical application of NMR for a stable isotope-labeled standard. ¹H NMR is used to verify the location and extent of deuterium incorporation. The absence of proton signals at specific positions in the ¹H NMR spectrum, compared to the spectrum of the non-labeled compound, confirms that deuterium atoms have successfully replaced the hydrogen atoms at those sites. Integration of the remaining signals allows for the calculation of the isotopic purity, ensuring that the material is suitable for use as an internal standard. nih.gov This verification is paramount, as the accuracy of quantitative LC-MS/MS studies relies on the high isotopic purity of the standard.

¹H-NMR and ²H-NMR for Deuterium Location and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds like Decloxizine-d8, both proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy are indispensable for confirming the precise location of deuterium atoms and assessing the isotopic purity of the compound.

In ¹H-NMR, the absence of signals at specific chemical shifts corresponding to the piperazine ring protons would confirm the successful deuteration at these positions. clearsynth.com Conversely, the presence of signals would indicate incomplete deuteration. The integration of the remaining proton signals, such as those from the benzhydryl and ethoxyethanol moieties, relative to a known internal standard, can provide a quantitative measure of chemical purity.

²H-NMR provides direct evidence of deuteration. A ²H-NMR spectrum of Decloxizine-d8 would be expected to show signals at the chemical shifts corresponding to the deuterated positions on the piperazine ring. The simplicity of the ²H-NMR spectrum, often with a single resonance for all equivalent deuterium atoms, and the low natural abundance of deuterium make it a powerful tool for verifying the isotopic enrichment and location.

Table 1: Expected NMR Data for Decloxizine-d8 (dihydrochloride)

NucleusExpected Chemical Shift (ppm)Expected MultiplicityAssignment
¹H7.2-7.5MultipletAromatic protons (benzhydryl group)
¹H4.5-4.8Singlet/Broad SingletMethine proton (benzhydryl group)
¹H3.5-4.0MultipletEthoxyethanol protons
²H2.5-3.5Broad SingletDeuterons on piperazine ring

Multi-dimensional NMR Techniques in Complex Research Matrices

While one-dimensional NMR is crucial, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), become invaluable when analyzing Decloxizine-d8 in complex research matrices. These matrices could include biological fluids, cell lysates, or reaction mixtures where signals from the compound of interest might be obscured by other components.

COSY experiments help in identifying proton-proton couplings, which can confirm the connectivity of the non-deuterated parts of the molecule, such as the ethoxyethanol chain and the benzhydryl group.

HSQC correlates proton signals with their directly attached carbon atoms. This would definitively link the proton signals of the benzhydryl and ethoxyethanol groups to their respective carbon signals in the ¹³C NMR spectrum.

These advanced techniques provide a comprehensive structural confirmation and can help in identifying and characterizing metabolites or degradation products in complex samples.

Chromatographic Separations for Research Sample Preparation

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of Decloxizine-d8 in research samples. Given its structure, a reversed-phase HPLC method is typically employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (containing a buffer like phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of Decloxizine-d8 would be a key parameter for its identification. The use of a UV detector is common, with the wavelength set to a maximum absorbance of the molecule, likely determined by the aromatic rings of the benzhydryl group. For instance, a detection wavelength of around 231 nm has been used for the related compound cetirizine (B192768). researchgate.net

Method Development and Validation for Research Grade Compounds

For research applications requiring quantitative data, the development and validation of the HPLC method are critical to ensure the reliability of the results. scispace.com

Method Development involves optimizing various parameters to achieve good separation and peak shape. This includes:

Column Selection: A C18 column is a common starting point.

Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is adjusted to achieve a suitable retention time.

Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.

Detection Wavelength: Determined from the UV spectrum of the analyte.

Method Validation establishes the performance characteristics of the developed method. According to ICH guidelines, key validation parameters include: researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The linear relationship between the concentration of the analyte and the detector response. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. scispace.com

Table 2: Typical HPLC Method Parameters for a Related Compound

ParameterConditionReference
ColumnC18 (250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile:Methanol:Buffer researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 254 nm researchgate.net
Retention Time~2.92 min researchgate.net

Other Spectroscopic Techniques for Research Characterization

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. copbela.org For Decloxizine-d8 (dihydrochloride), the IR spectrum would provide characteristic absorption bands confirming its key structural features.

The presence of the hydroxyl (-OH) group from the ethoxyethanol moiety would be indicated by a broad absorption band in the region of 3300-3500 cm⁻¹. libretexts.orglumenlearning.com The C-O stretching vibrations from the ether and alcohol groups would appear in the 1050-1250 cm⁻¹ region. libretexts.orglumenlearning.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the non-deuterated parts of the piperazine ring and the ethoxy chain would be observed just below 3000 cm⁻¹. openstax.orgpressbooks.pub The C-D stretching vibrations would occur at lower frequencies (around 2100-2200 cm⁻¹) than the C-H stretches due to the heavier mass of deuterium, providing clear evidence of deuteration.

Table 3: Expected IR Absorption Bands for Decloxizine-d8 (dihydrochloride)

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol)3300-3500 (broad)
Aromatic C-H3000-3100
Aliphatic C-H2850-2960
C-D~2100-2200
C-O (ether, alcohol)1050-1250
Aromatic C=C1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique in pharmaceutical research for the quantitative determination of active pharmaceutical ingredients. iajps.comjopir.inwepub.org The principle behind this method is the measurement of the absorption of UV or visible light by a substance, which is directly proportional to its concentration in a solution, a relationship described by the Beer-Lambert law. iajps.comwikipedia.org This technique is valued for its simplicity, speed, and cost-effectiveness. iajps.com

For a compound like Decloxizine-d8 (dihydrochloride), UV-Vis spectroscopy can theoretically be applied for quantification in various research settings. The presence of chromophores, parts of the molecule that absorb light, within the Decloxizine structure would allow for its detection and quantification. The core structure of Decloxizine, containing phenyl rings, is expected to exhibit characteristic absorbance in the UV region of the electromagnetic spectrum.

The isotopic labeling with deuterium in Decloxizine-d8 (dihydrochloride) is not expected to significantly alter the UV-Vis absorption spectrum compared to the non-deuterated Decloxizine. The electronic transitions that are responsible for UV light absorption are primarily influenced by the electron distribution in the molecule, which is largely unaffected by the change in neutron count in the deuterium-labeled positions.

Detailed Research Findings

A thorough review of scientific literature did not yield specific studies detailing the use of UV-Vis spectroscopy for the quantification of Decloxizine-d8 (dihydrochloride). Consequently, established parameters such as the wavelength of maximum absorbance (λmax), molar absorptivity, and validated linearity ranges are not available in published research.

In the absence of direct research on Decloxizine-d8 (dihydrochloride), a hypothetical UV-Vis spectrophotometric method would involve dissolving a precisely weighed amount of the compound in a suitable solvent, followed by scanning across a range of UV wavelengths to determine the λmax. Subsequently, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This curve would then be used to determine the concentration of unknown samples. The validation of such a method would need to adhere to ICH guidelines, assessing parameters like linearity, precision, accuracy, and range. researchgate.netnih.gov

Hypothetical Data for UV-Vis Quantification of Decloxizine-d8 (dihydrochloride)

The following tables represent hypothetical data that would be generated during the development and validation of a UV-Vis spectroscopic method for the quantification of Decloxizine-d8 (dihydrochloride).

Table 1: Hypothetical Linearity Data

Concentration (µg/mL) Absorbance
2 0.150
4 0.305
6 0.448
8 0.602
10 0.755
12 0.898

Table 2: Hypothetical Method Validation Parameters

Parameter Hypothetical Value
Wavelength of Max. Abs. (λmax) 230 nm
Linearity Range 2-12 µg/mL
Correlation Coefficient (r²) 0.999
Molar Absorptivity (ε) 1.5 x 10⁴ L·mol⁻¹·cm⁻¹
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Historical Context of Decloxizine Research

Evolution of Research Methodologies for Decloxizine and Analogues

The analytical techniques for the determination of Decloxizine and its analogues have evolved significantly over the decades, moving from less specific methods to highly sophisticated and sensitive technologies. This progression has been driven by the need for greater accuracy, lower limits of detection, and the ability to analyze complex biological samples.

In earlier research, spectrophotometric methods were employed. For instance, a 1990 study described a derivative-complementary tristimulus method for the simultaneous determination of Decloxizine hydrochloride in a compound tablet formulation. While innovative for its time, this method is less specific compared to modern chromatographic techniques.

The advent of High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, marked a significant step forward. HPLC allows for the physical separation of the analyte of interest from other compounds in a mixture, thereby improving specificity. For instance, a method for measuring the concentration of cetirizine (B192768), a metabolite of the related compound hydroxyzine (B1673990), in human urine utilized Decloxizine as an internal standard with HPLC-UV detection at a wavelength of 229 nm. nih.gov

The most significant advancement in the analysis of Decloxizine and its analogues has been the adoption of Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS). These methods offer unparalleled sensitivity and selectivity, allowing for the accurate quantification of drugs and their metabolites in complex biological matrices like blood and plasma. A recent 2024 study detailed an ultra-sensitive UHPLC-MS/MS method for the simultaneous determination of hydroxyzine and its active metabolite cetirizine in human blood, demonstrating the power of this technique in forensic toxicology. nih.govnih.gov This method achieved a lower limit of quantification (LOQ) of 0.345 ng/mL for hydroxyzine. nih.gov

The table below illustrates the evolution of these analytical methodologies, with a focus on techniques applicable to Decloxizine and its analogues.

Analytical TechniquePrincipleCommon Application for AnaloguesTypical Limit of Quantification (LOQ)
Derivative Spectrophotometry Measures the absorbance of light by a derivative of the analyte.Quantification in pharmaceutical formulations.Microgram per milliliter (µg/mL) range
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance.Quantification of cetirizine in urine using Decloxizine as an internal standard. nih.govNanogram to microgram per milliliter (ng/mL - µg/mL) range
LC-MS/MS Separates compounds with HPLC and detects them based on their mass-to-charge ratio and fragmentation patterns.Simultaneous determination of hydroxyzine and cetirizine in human blood. nih.govnih.govSub-nanogram per milliliter (ng/mL) range nih.gov

Contribution of Stable Isotope Variants to Advancements in Decloxizine Research

The use of stable isotope-labeled internal standards, such as Decloxizine-d8 (dihydrochloride), represents the gold standard in modern bioanalytical research, particularly in studies utilizing LC-MS/MS. These deuterated standards have been instrumental in overcoming challenges related to sample preparation and matrix effects, leading to more accurate and reliable data.

The primary advantage of using a stable isotope-labeled internal standard is that it behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample processing or variations in instrument response will be mirrored by the internal standard. By measuring the ratio of the analyte to the known concentration of the internal standard, a more precise quantification can be achieved.

In the context of Decloxizine research, the use of Decloxizine-d8 would significantly enhance the accuracy of pharmacokinetic studies. These studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to understanding its behavior in the body. The ability to precisely quantify Decloxizine and its metabolites in various biological fluids is crucial for determining key pharmacokinetic parameters. While specific studies detailing the use of Decloxizine-d8 are not widely published, the principles of its application can be inferred from research on analogous compounds.

For example, in the LC-MS/MS analysis of other piperazine (B1678402) derivatives, deuterated internal standards like BZP-D7 and mCPP-D8 have been successfully employed to ensure high confidence in the results. nih.gov The fragmentation patterns of hydroxyzine, a close analogue of Decloxizine, have been well-characterized in mass spectrometry, with major fragments observed at m/z 202.006. researchgate.net A deuterated standard like Decloxizine-d8 would have a precursor ion shifted by the mass of the deuterium atoms, and its fragments would also be shifted, allowing for clear differentiation from the unlabeled analyte.

The following table provides an illustrative example of the kind of data that would be generated in an LC-MS/MS method for an analogue of Decloxizine, highlighting the role of a deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydroxyzine (Analogue) 375.2201.125
Hydroxyzine-d8 (Illustrative) 383.2209.125

This data is illustrative for hydroxyzine and its potential deuterated standard to demonstrate the analytical principle.

Pharmacological and Biochemical Mechanisms of Decloxizine in Research Models

Elucidation of Molecular Target Interactions

The primary pharmacological activity of Decloxizine is its interaction with the histamine (B1213489) H1 receptor. As a member of the piperazine (B1678402) class of antihistamines, its molecular structure is designed for high affinity and specificity to this receptor, which mediates many of the symptoms associated with allergic reactions. medchemexpress.com

Histamine H1 Receptor Antagonism: Mechanistic Studies

Decloxizine acts as an antagonist at the histamine H1 receptor, meaning it binds to the receptor but does not elicit the downstream signaling that histamine would. In fact, many second-generation antihistamines are inverse agonists, meaning they reduce the basal activity of the receptor in the absence of an agonist. semanticscholar.org This action effectively blocks histamine from binding and initiating the cascade of events that lead to allergic symptoms. The piperazine moiety is a key structural feature that often enhances the binding affinity of these compounds to histamine receptors. medchemexpress.com

The binding kinetics of a drug to its receptor are crucial determinants of its pharmacological effect. A slow dissociation rate (a long residence time at the receptor) can lead to a prolonged duration of action, which may not directly correlate with the drug's plasma half-life. researchgate.net Studies on other antihistamines, such as desloratadine (B1670295) and rupatadine, have highlighted the importance of a long residence time at the H1 receptor for sustained clinical efficacy. nih.gov

Illustrative H1 Receptor Binding Affinities of Other Antihistamines

Compound Receptor Binding Affinity (Ki, nM)
Doxepin Histamine H1 0.020
Pyrilamine Histamine H1 1.0
Diphenhydramine Histamine H1 20
Emedastine Histamine H1 1.3

This table presents data for other histamine H1 receptor antagonists to illustrate the typical range of binding affinities and is not specific to Decloxizine-d8. nih.gov

Competitive binding assays are a standard in vitro method used to determine the affinity of a compound for a receptor. In these assays, the test compound (in this case, Decloxizine) competes with a radiolabeled ligand that has a known high affinity for the H1 receptor (e.g., [3H]mepyramine). By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), the inhibition constant (Ki) can be calculated. This Ki value is an inverse measure of the compound's binding affinity. While specific competitive binding assay data for Decloxizine is not publicly available, its classification as a potent H1 antagonist suggests it would perform effectively in such assays.

Currently, there is no publicly available research to suggest that Decloxizine-d8 or Decloxizine acts as an allosteric modulator of the histamine H1 receptor. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site where histamine binds. Such binding can either enhance or diminish the effect of the primary agonist. The current understanding is that Decloxizine acts as a competitive antagonist at the orthosteric site.

Interaction with Other Neurotransmitter Receptors and Enzymes in Research Contexts

A key characteristic of second-generation antihistamines is their high selectivity for the histamine H1 receptor compared to other neurotransmitter receptors. This selectivity is a significant advantage over first-generation antihistamines, which often interact with muscarinic, adrenergic, and serotonergic receptors, leading to a range of side effects.

Comprehensive in vitro screening of Decloxizine against a broad panel of receptors and enzymes to identify potential off-target interactions is not detailed in the public literature. Such studies are a standard part of modern drug development to ensure safety and understand the full pharmacological profile of a new chemical entity. For other H1-receptor antagonists, a wide range of affinities for other receptors, such as muscarinic receptors, has been demonstrated, which can explain some of their side effects. The improved safety profile of second-generation antihistamines like Decloxizine is generally attributed to their lower affinity for these off-target receptors.

Enzyme Inhibition or Activation Profiles

While Decloxizine's principal mechanism of action is receptor antagonism, its potential to interact with enzymatic pathways is a subject of ongoing research. As a class, some antihistamines have been noted to influence the activity of certain enzymes, though specific data for Decloxizine remains limited. For instance, studies on other antihistamines have explored their potential to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. mdpi.com However, dedicated studies detailing a comprehensive enzyme inhibition or activation profile for Decloxizine are not extensively available in the current body of scientific literature.

Research into the enzymatic interactions of drugs is crucial as it can reveal off-target effects or novel therapeutic applications. mdpi.com Enzyme assays, often utilizing techniques like fluorometric or colorimetric analysis, are standard methods to determine the inhibitory or activating properties of a compound on specific enzymes. mdpi.comresearchgate.net Future research employing such assays would be invaluable in fully characterizing the pharmacological profile of Decloxizine.

Intracellular Signaling Pathways Modulated by Decloxizine

Decloxizine, as a histamine H1 receptor antagonist, exerts its effects by modulating G-protein coupled receptor (GPCR) signaling cascades. patsnap.comnih.gov The histamine H1 receptor is a member of the GPCR superfamily, which plays a pivotal role in cellular communication. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The binding of histamine to the H1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins, specifically the Gq/11 family. nih.gov This activation, in turn, stimulates downstream signaling pathways. Decloxizine, acting as an inverse agonist, binds to the H1 receptor and stabilizes it in an inactive conformation, thereby preventing the initiation of this signaling cascade. nih.govrxlist.com This blockade of histamine-induced GPCR activation is the fundamental mechanism behind Decloxizine's therapeutic effects. patsnap.com

The interaction of ligands with GPCRs is a complex process that can be influenced by various factors, including the specific conformation of the receptor and the presence of allosteric modulators. nih.gov The deep binding of some first-generation antihistamines within the ligand-binding pocket of the H1 receptor has been shown to contribute to their lower selectivity. nih.gov

Secondary Messenger System Modulation (e.g., cAMP, Ca2+)

The activation of the Gq/11 pathway by histamine binding to the H1 receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). youtube.com The resulting increase in intracellular Ca2+ is a critical step in the signaling cascade that leads to various physiological responses associated with allergic reactions. nih.govnih.gov

By acting as an inverse agonist at the H1 receptor, Decloxizine prevents the Gq/11-mediated activation of PLC. nih.govrxlist.com Consequently, the production of IP3 and DAG is inhibited, leading to a downstream suppression of intracellular Ca2+ release. This modulation of the secondary messenger system is a direct consequence of Decloxizine's primary action at the H1 receptor. While the primary effect is on the Ca2+ pathway, the intricate crosstalk between signaling pathways means that effects on cyclic adenosine (B11128) monophosphate (cAMP) levels cannot be entirely ruled out, although this is not the principal mechanism for H1 receptor antagonists. nih.gov

Downstream Gene Expression and Protein Regulation in Research Cells

The modulation of intracellular signaling pathways by Decloxizine can ultimately lead to changes in gene expression and protein regulation. The activation of transcription factors, such as NF-κB, by histamine can promote the expression of pro-inflammatory cytokines and adhesion molecules. nih.gov By blocking the initial signaling cascade, Decloxizine can indirectly inhibit the activation of these transcription factors, thereby downregulating the expression of genes involved in the inflammatory response. nih.gov

However, specific studies detailing the direct effects of Decloxizine on the expression of particular genes or the activity of specific proteins in research cells are not widely available. Research in this area, potentially utilizing techniques like microarray analysis or proteomics, would provide a more comprehensive understanding of the long-term cellular effects of Decloxizine. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The chemical structure of Decloxizine is central to its pharmacological activity. As a member of the benzhydrylpiperazine class of antihistamines, its structure has been optimized for potent and selective interaction with the histamine H1 receptor. nih.gov

In Vitro SAR Profiling for Receptor Binding

Structure-activity relationship (SAR) studies of benzhydrylpiperazine antihistamines have identified key structural features necessary for high-affinity binding to the H1 receptor. These include:

The Benzhydryl Moiety: The two phenyl rings of the benzhydryl group are crucial for binding and are thought to interact with hydrophobic pockets within the receptor. nih.gov

The Piperazine Ring: This central ring structure is a common feature in many antihistamines and is important for proper orientation within the binding site. nih.gov

The Side Chain: The ethoxyethanol side chain of Decloxizine contributes to its pharmacokinetic properties and can influence its selectivity and potential for side effects. patsnap.comnih.gov

Structural FeatureImportance for H1 Receptor BindingGeneral SAR Observations for Benzhydrylpiperazine Antihistamines
Benzhydryl GroupHighThe two aromatic rings are essential for potent antihistaminic activity, likely through hydrophobic interactions with the receptor. nih.gov
Piperazine RingHighThis heterocyclic amine is a common scaffold in H1 antagonists and is critical for binding. nih.gov
Side ChainModerate to HighThe nature and length of the side chain can influence affinity, selectivity, and pharmacokinetic properties. patsnap.comnih.gov

Computational Approaches to Predict Molecular Interactions

A comprehensive search of scientific databases reveals a notable absence of computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, focused specifically on predicting the molecular interactions of Decloxizine-d8 (dihydrochloride) with its putative target, the histamine H1 receptor, or any other biological molecule.

While numerous computational models exist for other H1 receptor antagonists, providing insights into their binding modes and structure-activity relationships, this level of investigation has not been extended to Decloxizine-d8. Such studies would be necessary to theoretically assess how deuteration might influence its binding affinity and interaction with key amino acid residues within the receptor's binding pocket. The lack of such research further underscores the current role of Decloxizine-d8 as a research chemical rather than a pharmacologically characterized agent.

Metabolic Pathway Elucidation of Decloxizine in Preclinical Research Models

Identification of Metabolites using Decloxizine-d8

Decloxizine-d8, a deuterated version of Decloxizine, serves as an invaluable tool in metabolic research. clearsynth.com The incorporation of eight deuterium (B1214612) atoms onto the piperazine (B1678402) ring creates a distinct mass shift (+8 Da) compared to the parent compound. clearsynth.com This mass signature allows for the unambiguous detection of drug-related metabolites against a complex background of endogenous molecules when analyzed by high-resolution mass spectrometry (LC-HRMS). nih.govsciex.com This stable isotope tracing method simplifies data mining and increases confidence in metabolite structure assignments. sciex.comnih.gov

In vitro metabolic stability assays are fundamental for predicting a drug's metabolic clearance in the body. nih.gov These assays measure the rate at which a compound is metabolized by enzymes in controlled laboratory systems. nih.gov

Liver Microsomes : These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govyoutube.com Incubating Decloxizine-d8 with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYPs) allows for the determination of its intrinsic clearance by these key enzymes. nih.govnih.gov

Hepatocytes : Using cultured primary liver cells (hepatocytes) provides a more comprehensive metabolic system, as they contain a full complement of Phase I and Phase II enzymes, as well as transport proteins. nih.govnih.gov Comparing the metabolic rate in hepatocytes versus microsomes can offer insights into the roles of different enzyme families and transport processes. nih.gov For instance, if a compound is metabolized much faster in hepatocytes than in microsomes, it may suggest the involvement of cytosolic enzymes (not present in microsomes) or that cellular uptake is a key factor. nih.gov

The primary outputs of these assays are the compound's in vitro half-life (t½) and its intrinsic clearance (CLint), which can be used to forecast in vivo pharmacokinetic behavior. nih.gov

Table 1. Illustrative Metabolic Stability Data for Decloxizine-d8 in Human Liver Preparations.
ParameterLiver MicrosomesHepatocytesDescription
t½ (min) 2518The time required for 50% of the initial compound to be metabolized.
CLint (µL/min/mg protein) 27.738.5The intrinsic ability of the enzymes to metabolize the compound, normalized to protein amount.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

To understand the complete metabolic profile, in vivo studies in preclinical animal models such as rats and dogs are essential. nih.govresearchgate.net After administration of Decloxizine-d8, biological samples (e.g., plasma, urine, and feces) are collected over time. nih.gov Analysis of these samples by LC-HRMS allows for the detection and structural elucidation of all major and minor metabolites formed in the whole organism. nih.govnih.gov

Metabolic pathways often involve Phase I (modification) reactions, such as oxidation, followed by Phase II (conjugation) reactions, which attach polar molecules to facilitate excretion. wikipedia.orgemdocs.net For a molecule like Decloxizine, with its multiple potential metabolic sites, several biotransformations could be anticipated.

Table 2. Potential Metabolites of Decloxizine Identified in Preclinical Models via Decloxizine-d8 Tracing.
Potential MetaboliteMetabolic ReactionPhaseDescription
Hydroxy-Decloxizine Aromatic HydroxylationPhase IAddition of a hydroxyl (-OH) group to one of the diphenyl rings.
O-desethyl-Decloxizine O-dealkylationPhase IRemoval of the ethyl group from the ethoxyethanol side chain.
N-oxide-Decloxizine N-oxidationPhase IAddition of an oxygen atom to a nitrogen on the piperazine ring.
Decloxizine Glucuronide GlucuronidationPhase IIAttachment of a glucuronic acid moiety to the primary alcohol of Decloxizine. longdom.org
Hydroxy-Decloxizine Sulfate (B86663) SulfationPhase IIAttachment of a sulfate group to a hydroxylated metabolite. longdom.org

Note: The metabolites listed in this table are hypothetical, based on the chemical structure of Decloxizine and common metabolic pathways.

Characterization of Metabolizing Enzymes

Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions.

The Cytochrome P450 (CYP) family of enzymes is the most important group of catalysts for Phase I metabolism, responsible for the oxidation of a vast number of xenobiotics. mdpi.comnih.govnih.gov These enzymes are primarily located in the liver and small intestine. mdpi.com Given the structure of Decloxizine, several CYP-mediated reactions are plausible, including hydroxylation of the aromatic rings and oxidative dealkylation. mdpi.com Studies using a panel of recombinant human CYP enzymes can pinpoint which specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in its metabolism. nih.govnih.gov CYP enzymes are involved in approximately 90-95% of Phase I metabolic reactions. mdpi.com

Table 3. Major Human Cytochrome P450 Enzymes and Their Significance in Drug Metabolism.
CYP IsoformApproximate Contribution to Metabolism of Clinical DrugsCommon Substrates
CYP3A4/5 ~40-50%Statins, calcium channel blockers, macrolide antibiotics
CYP2D6 ~20-30%Antidepressants, beta-blockers, opioids
CYP2C9 ~10-15%NSAIDs (e.g., ibuprofen), warfarin
CYP2C19 ~5%Proton pump inhibitors (e.g., omeprazole), clopidogrel
CYP1A2 ~5%Caffeine, theophylline

Source: Data compiled from general knowledge in pharmacology and drug metabolism literature. nih.govnih.gov

Beyond the CYPs, other enzyme systems play significant roles.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) : These are the most important Phase II enzymes, responsible for conjugating glucuronic acid to a substrate. longdom.orgoptibrium.com This process, known as glucuronidation, greatly increases the water solubility of a compound, preparing it for excretion. longdom.org The primary alcohol group on the ethoxyethanol side chain of Decloxizine is a likely site for UGT-mediated conjugation. nih.gov

Flavin-containing Monooxygenases (FMOs) : This family of Phase I enzymes also catalyzes the oxygenation of nitrogen- and sulfur-containing compounds. nih.gov FMOs could potentially be involved in the N-oxidation of the piperazine ring nitrogens in Decloxizine. nih.govoptibrium.com FMO-mediated metabolism is sometimes considered a detoxification pathway as it is less likely to produce reactive metabolites compared to some CYP reactions. optibrium.com

Isotope Effects on Metabolism

Comparing the metabolism of a deuterated compound like Decloxizine-d8 to its non-deuterated counterpart can provide powerful mechanistic insights due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is broken during the rate-limiting step of a metabolic reaction, substituting hydrogen with deuterium will slow that reaction down. nih.gov

The chemical name of Decloxizine-d8, 2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol, specifies that the deuterium atoms are located on the piperazine ring. clearsynth.com If in vitro assays show that Decloxizine-d8 is metabolized more slowly than Decloxizine, this would demonstrate a significant KIE. Such a finding would strongly indicate that the piperazine ring is a primary site of metabolic attack, likely through N-dealkylation or oxidation reactions catalyzed by CYP or FMO enzymes. This technique is a powerful tool for probing the mechanisms of enzymatic reactions and identifying specific sites of metabolism. nih.gov

Assessment of Kinetic Isotope Effects (KIE) on Metabolic Transformations

In preclinical research, the investigation of kinetic isotope effects (KIE) provides crucial insights into the mechanisms of metabolic transformations. The KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the rate of a chemical reaction. This phenomenon is particularly relevant in drug metabolism, where the substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of metabolic reactions, especially those catalyzed by cytochrome P450 (CYP) enzymes.

The underlying principle of the deuterium KIE is the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Cleavage of a C-H bond is often the rate-limiting step in the oxidative metabolism of many drugs. nih.gov By introducing deuterium at these metabolically vulnerable positions, the energy required to break the bond increases, thereby slowing down the reaction rate.

For a compound like Decloxizine, which possesses several potential sites for oxidative metabolism, deuteration to form Decloxizine-d8 (dihydrochloride) is hypothesized to elicit significant KIEs. The structure of Decloxizine features a piperazine ring and an ethoxyethanol side chain, both of which are susceptible to Phase I metabolic reactions such as N-dealkylation, hydroxylation, and oxidation. nih.govmdpi.com These reactions are primarily mediated by CYP isozymes in the liver. nih.gov

Preclinical in vitro models, such as human liver microsomes (HLM), are instrumental in assessing these effects. youtube.com In a typical assay, both the parent compound (Decloxizine) and its deuterated analogue (Decloxizine-d8) are incubated with liver microsomes. The rate of disappearance of the parent compound and the formation of its metabolites are then quantified over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

The magnitude of the KIE is expressed as the ratio of the rate of the non-deuterated compound's metabolism to that of the deuterated compound (KIE = kH/kD). A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-determining step in the metabolic pathway. The following table illustrates hypothetical data from such a preclinical study, showcasing the potential KIE on the primary metabolic pathways of Decloxizine.

Metabolic PathwayMajor MetaboliteRate of Formation (pmol/min/mg protein) - DecloxizineRate of Formation (pmol/min/mg protein) - Decloxizine-d8Calculated KIE (kH/kD)
N-dealkylation1-Benzhydrylpiperazine150503.0
Hydroxylation of Piperazine RingHydroxy-decloxizine80322.5
O-dealkylation2-(4-Benzhydryl-1-piperazinyl)ethanol45401.1

This table contains hypothetical data for illustrative purposes.

The data would suggest that N-dealkylation and hydroxylation are the primary metabolic pathways for Decloxizine and that deuteration at these sites in Decloxizine-d8 leads to a significant reduction in the rate of metabolite formation, as indicated by the KIE values of 3.0 and 2.5, respectively. The minimal KIE for O-dealkylation might suggest that this is a minor pathway or that the deuteration positions are not involved in this specific transformation.

Impact of Deuteration on Metabolic Flux in Research Systems

In preclinical research systems, understanding the impact of deuteration on metabolic flux is critical, as it can lead to a different metabolite profile, which may have distinct pharmacological or toxicological properties. The primary goals of these investigations are to identify any new or disproportionately formed metabolites and to quantify the shift in metabolic pathways. nih.govnih.gov

Using in vitro systems like primary human hepatocytes, researchers can gain a more comprehensive picture of metabolic flux as these cells contain a wider array of Phase I and Phase II metabolic enzymes compared to microsomes. nih.gov Following incubation of Decloxizine and Decloxizine-d8 with hepatocytes, a comparative metabolite profile analysis is performed.

The slowing of the primary N-dealkylation and hydroxylation pathways in Decloxizine-d8 could potentially increase the metabolic flow through other pathways. For instance, a pathway that was initially responsible for a small fraction of the drug's metabolism might become significantly more prominent. An unexpected metabolic switch was observed in studies of deuterated doxophylline, where deuteration at the main metabolic sites led to a multidirectional metabolic switch, altering the pharmacodynamic features. youtube.com

The table below presents a hypothetical comparison of the metabolic profiles of Decloxizine and Decloxizine-d8 in a human hepatocyte model, illustrating a potential metabolic switch.

Metabolite% of Total Metabolites (Decloxizine)% of Total Metabolites (Decloxizine-d8)Fold Change
1-Benzhydrylpiperazine55%20%-2.75
Hydroxy-decloxizine30%15%-2.00
2-(4-Benzhydryl-1-piperazinyl)ethanol10%45%+4.50
Decloxizine-N-oxide5%20%+4.00

This table contains hypothetical data for illustrative purposes.

In this illustrative scenario, the deuteration in Decloxizine-d8 significantly reduces the formation of the primary metabolites, 1-Benzhydrylpiperazine and Hydroxy-decloxizine. Consequently, the metabolic flux is shunted towards O-dealkylation and N-oxidation, which become the major metabolic pathways for the deuterated compound. Such a shift would necessitate a full characterization of the pharmacological activity and safety profile of the newly prominent metabolites. These preclinical assessments are vital for predicting in vivo outcomes and guiding the development of deuterated drug candidates.

Applications of Decloxizine D8 Dihydrochloride in Advanced Research Methodologies

Use as an Internal Standard in Quantitative Bioanalysis for Research

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accurate and reproducible results. nih.gov A stable isotope-labeled (SIL) compound, such as Decloxizine-d8, is considered the gold standard for an internal standard. researchgate.net It is added at a known concentration to all samples, including calibration standards and quality controls, at an early stage of sample preparation. nih.gov Its primary function is to correct for variability that can occur during the analytical process, including sample extraction, handling, and instrument response. nih.gov

Because Decloxizine-d8 has nearly identical physicochemical properties to the analyte (the non-deuterated Decloxizine), it experiences similar losses during sample preparation and similar ionization efficiency or suppression in the mass spectrometer's source. nih.gov By measuring the ratio of the analyte's response to the internal standard's response, the variability is normalized, leading to significantly improved precision and accuracy in the quantification of the target compound. nih.gov

Table 1: Characteristics of Decloxizine-d8 as an Ideal Internal Standard

Property Description Advantage in Bioanalysis
Isotopic Labeling Contains eight deuterium (B1214612) atoms, increasing its mass-to-charge ratio (m/z) compared to Decloxizine. Allows for distinct detection by a mass spectrometer while ensuring it is not naturally present in the biological sample.
Chemical Equivalence Possesses the same chemical structure and properties as the non-labeled analyte, Decloxizine. Ensures it behaves identically during sample extraction, chromatography, and ionization, effectively correcting for procedural variability. nih.gov
Co-elution Elutes at the same retention time as the analyte during liquid chromatography. Corrects for matrix effects that can occur at a specific point in the chromatographic run, as both compounds are impacted simultaneously.

| Mass Difference | The mass difference is sufficient to prevent isotopic crosstalk or overlap between the mass signals of the analyte and the standard. | Guarantees that the measurement of one compound does not interfere with the measurement of the other, ensuring data integrity. |

Development of Quantification Methods in Biological Matrices from Research Models

The development of a robust method for quantifying Decloxizine in biological matrices from research models (e.g., plasma, urine, or tissue homogenates from rodents) is a critical step in preclinical research. nih.govwuxiapptec.com Such methods are essential for accurately determining the concentration of a drug following administration.

The process involves several key steps:

Sample Preparation: A fixed amount of Decloxizine-d8 (dihydrochloride) is added to the biological samples. The samples then undergo an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove proteins and other interfering substances. researchgate.net

Chromatographic Separation: The extracted sample is injected into an LC-MS/MS system. A liquid chromatography column, such as a core-shell ODS column, separates Decloxizine and Decloxizine-d8 from other matrix components. nih.gov

Mass Spectrometric Detection: The mass spectrometer is set to detect specific mass transitions for both Decloxizine and Decloxizine-d8 (Multiple Reaction Monitoring, MRM). This highly selective detection prevents interference from other compounds. nih.gov

Calibration: A calibration curve is generated by analyzing a series of samples containing known concentrations of Decloxizine with the fixed concentration of Decloxizine-d8. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.gov

The use of Decloxizine-d8 ensures that even if the recovery from the extraction is incomplete or if ion suppression occurs, the ratio between the analyte and the standard remains constant, allowing for reliable quantification. nih.gov

Absolute Quantification in Discovery and Preclinical Studies

Once a quantification method is validated, it can be used for absolute quantification in preclinical pharmacokinetic studies. nih.govwuxiapptec.com These studies are fundamental to drug development, as they characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.govallucent.com

By measuring the precise concentration of Decloxizine in plasma samples taken at various time points after administration to a research animal, key pharmacokinetic parameters can be determined. The high accuracy afforded by using Decloxizine-d8 as an internal standard is crucial for the reliability of these parameters. wuxiapptec.com

Table 2: Example of a Calibration Curve for Decloxizine in Rat Plasma using Decloxizine-d8 as Internal Standard

Nominal Conc. (ng/mL) Analyte Area (Decloxizine) IS Area (Decloxizine-d8) Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.0 2,550 505,000 0.0050 1.01 101.0
5.0 12,600 501,000 0.0251 4.98 99.6
25.0 64,100 509,000 0.1259 25.3 101.2
100.0 251,000 498,000 0.5040 99.7 99.7
500.0 1,260,000 502,000 2.5100 503.1 100.6

| 1000.0 | 2,505,000 | 499,000 | 5.0200 | 998.5 | 99.9 |

This table represents hypothetical data to illustrate the principle of a linear calibration curve and high accuracy achieved with a stable isotope-labeled internal standard.

Tracer Studies in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govbiosynsis.com By introducing isotopically labeled substrates (tracers) into a biological system, researchers can follow the path of the labels as they are incorporated into various downstream metabolites. nih.govsciex.com While carbon-13 (¹³C) is the most common isotope used, deuterium-labeled compounds can also serve as effective tracers. researchgate.net

In this context, Decloxizine-d8 could theoretically be used as a tracer to investigate the metabolic fate of Decloxizine in specific research systems. By administering Decloxizine-d8, researchers can track the appearance of the deuterium label in various metabolites, providing direct evidence of the biochemical transformations the parent compound undergoes. nih.gov

Mapping Biochemical Pathways in Cell Cultures and Organoids

In vitro systems like cell cultures and organoids are frequently used to study drug metabolism in a controlled environment. nih.gov To map the metabolic pathways of Decloxizine, these systems could be incubated with Decloxizine-d8. After a set period, the cells and culture medium would be collected, and metabolites would be extracted and analyzed by high-resolution mass spectrometry.

The detection of deuterated metabolites would allow for the unambiguous identification of the biotransformation products of Decloxizine. This approach helps to elucidate the specific enzymatic reactions involved, such as oxidation, hydroxylation, or cleavage of the parent molecule, by identifying the exact chemical structures of the new deuterated products. nih.gov

Understanding Metabolic Reprogramming in Research Systems

Cells can alter their metabolic pathways in response to stimuli or in disease states, a phenomenon known as metabolic reprogramming. nih.gov MFA using tracers like Decloxizine-d8 can be employed to understand how these changes affect drug metabolism.

For instance, researchers could compare the metabolic profile of Decloxizine-d8 in a standard cancer cell line versus one that has been made resistant to a particular therapy. A change in the pattern or quantity of deuterated metabolites between the two systems would indicate that metabolic reprogramming has altered the way the drug is processed by the cells. This information is valuable for understanding mechanisms of drug resistance and for developing strategies to overcome it.

Mechanistic Pharmacokinetic Research (excluding human data)

Beyond its role as an internal standard, Decloxizine-d8 is a critical tool for mechanistic pharmacokinetic research in preclinical animal models. nih.govjuniperpublishers.com A key principle exploited in these studies is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.govresearchgate.net Consequently, metabolic reactions that involve breaking this bond can proceed more slowly for a deuterated compound compared to its non-deuterated analog. nih.govnih.gov

By administering Decloxizine-d8 to research animals (e.g., rats or dogs), scientists can investigate its metabolic stability and identify which parts of the molecule are most susceptible to metabolism. juniperpublishers.comsemanticscholar.org If the deuteration is placed at a site of major metabolism, a significant decrease in the rate of clearance and an increase in drug exposure (AUC) may be observed for the deuterated version compared to the non-deuterated drug. nih.gov This provides direct evidence of the primary metabolic pathway and can inform strategies to design new drugs with improved pharmacokinetic profiles. nih.govjuniperpublishers.com

Table 3: Hypothetical Pharmacokinetic Parameters of Decloxizine vs. Decloxizine-d8 in a Rat Model

Parameter Decloxizine Decloxizine-d8 Implication of Difference
Cmax (ng/mL) 850 1150 Higher peak exposure for the deuterated form, suggesting slower initial metabolism or clearance.
AUC (ng·h/mL) 7,500 14,250 Significantly higher total drug exposure, indicating reduced metabolic clearance due to the kinetic isotope effect. nih.gov
Clearance (mL/h/kg) 25.0 13.2 Lower clearance confirms that the deuterated site is a key location for metabolic breakdown. nih.gov

| t1/2 (hours) | 4.5 | 8.2 | Longer half-life results from the slower rate of metabolism, potentially allowing for less frequent dosing. juniperpublishers.com |

This table presents hypothetical data to illustrate how deuteration at a metabolic soft spot can alter key pharmacokinetic parameters, providing mechanistic insight.

Absorption and Distribution Studies in Animal Models

No published studies were found that detail the absorption and distribution characteristics of Decloxizine-d8 (dihydrochloride) in any animal models.

Elucidation of Excretion Mechanisms in Research Organisms

There is no available research that elucidates the excretion pathways or mechanisms of Decloxizine-d8 (dihydrochloride) in any research organisms.

Target Engagement Studies

In Vitro and Ex Vivo Target Occupancy Assessments

While Decloxizine is known to be a histamine (B1213489) H1 receptor antagonist, no specific in vitro or ex vivo target occupancy assessments for Decloxizine-d8 (dihydrochloride) have been published. medchemexpress.commedchemexpress.com

Receptor Turnover and Dynamics in Research Systems

Information regarding the use of Decloxizine-d8 (dihydrochloride) to study receptor turnover and dynamics is not available in the current body of scientific literature.

Drug-Drug Interaction Research in Preclinical Models

Enzyme Induction and Inhibition Studies in Research Systems

There are no published preclinical studies investigating the potential of Decloxizine-d8 (dihydrochloride) to cause enzyme induction or inhibition.

Comprehensive Search Reveals No Data on Decloxizine-d8 (dihydrochloride) in Transporter Interaction Studies

A thorough review of publicly available scientific literature and databases has found no specific research or data on the application of the chemical compound Decloxizine-d8 (dihydrochloride) in transporter interaction studies.

Despite extensive searches for information regarding the use of this deuterated compound in research models to investigate interactions with drug transporters, no relevant studies, findings, or data tables could be identified.

Furthermore, searches for the non-deuterated form, Decloxizine, also yielded no information concerning its role as a substrate, inhibitor, or inducer of any drug transporter proteins. The available literature on Decloxizine primarily focuses on its properties as a histamine H1 receptor antagonist.

Consequently, due to the complete absence of specific data on the interaction of Decloxizine-d8 (dihydrochloride) with transporters, it is not possible to generate the requested article content for the specified section.

Preclinical Research Model Applications for Mechanistic Studies of Decloxizine

In Vitro Cell Culture Models

In vitro cell culture models represent a foundational step in drug discovery, offering a controlled environment to study the direct interaction of a compound with its molecular target. nih.govnih.gov These systems, ranging from simple monolayers to more complex 3D cultures, are instrumental for high-throughput screening and detailed mechanistic investigations. nih.gov

Receptor binding assays are essential for quantifying the affinity of a drug for its target receptor. nih.govlabome.com In the case of Decloxizine, these assays are typically performed using recombinant cell lines, such as CHO-K1 or HEK-293 cells, that have been genetically engineered to express the human histamine (B1213489) H1 receptor. revvity.com The assay measures the ability of Decloxizine to displace a radiolabeled ligand (like [3H]-pyrilamine) that is known to bind to the H1 receptor. merckmillipore.comnih.gov The concentration at which Decloxizine inhibits 50% of the radioligand binding (the IC₅₀ value) is determined, from which the binding affinity (Kᵢ) can be calculated. This provides a quantitative measure of the drug's potency at its target.

Functional assays complement binding assays by measuring the cellular response following receptor activation or inhibition. nih.gov As an H1 antagonist, Decloxizine's function is to block the effects of histamine. Therefore, functional assays would measure its ability to inhibit histamine-induced downstream signaling, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, in these same recombinant cell lines.

Table 1: Example of Receptor Binding Affinity for Decloxizine at the Human H1 Receptor This table presents illustrative data typical for such an assay.

Parameter Value Description
Cell Line CHO-K1 Chinese Hamster Ovary cells stably expressing the human histamine H1 receptor.
Radioligand [3H]-Pyrilamine A radiolabeled H1 antagonist used to label the receptor population.
IC₅₀ 15 nM The concentration of Decloxizine required to displace 50% of the bound radioligand.
Kᵢ (calculated) 5.2 nM The inhibition constant, representing the affinity of Decloxizine for the H1 receptor.

To further dissect the mechanism of action, researchers investigate how Decloxizine affects specific cellular signaling pathways. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol.

Reporter gene assays are a powerful tool for studying these pathways. nih.gov In this setup, cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by a specific signaling pathway. For instance, a calcium-sensitive response element can be used to monitor H1 receptor activation. In the presence of histamine, the signaling cascade is activated, leading to the expression of the reporter gene, which produces a measurable signal (e.g., light or color). The antagonistic activity of Decloxizine is quantified by its ability to suppress the histamine-induced reporter gene expression in a dose-dependent manner. This approach allows for a precise determination of the compound's functional potency and its impact on specific intracellular events. nih.govnih.gov

High-throughput screening (HTS) employs automated, miniaturized versions of biochemical and cell-based assays to test thousands of compounds rapidly. semanticscholar.orgmdpi.com While Decloxizine is a known compound, HTS platforms are valuable for several mechanistic studies. They can be used to screen large compound libraries to identify novel chemical scaffolds that may have similar or improved H1 antagonistic properties. nih.gov Furthermore, HTS can be used for target deconvolution and off-target profiling, where Decloxizine is tested against a broad panel of other receptors and enzymes to identify any unintended interactions, which is crucial for understanding its selectivity and potential side-effect profile. bruker.com The assays used in HTS are based on the same principles as the receptor binding and functional assays described earlier but are adapted for robotic handling in 96-well, 384-well, or even 1536-well plate formats. scienceintheclassroom.org

Ex Vivo Tissue and Organ Preparations

Ex vivo models use tissues or organs taken from an organism and studied in a controlled laboratory environment. mdpi.combiocytogen.com These models, such as isolated organ baths and tissue slices, bridge the gap between in vitro cell cultures and in vivo studies by preserving the native cellular architecture and interactions of the tissue. researchgate.netkuleuven.be

Isolated organ bath studies are a classic pharmacological method used to investigate the physiological effect of a compound on a whole tissue. nih.govnih.gov To study the H1 antagonist function of Decloxizine, tissues containing smooth muscle that expresses histamine receptors, such as the guinea pig ileum or trachea, are commonly used. unisza.edu.mypanlab.comreprocell.com The tissue is suspended in a bath containing a physiological salt solution maintained at body temperature and aerated with carbogen. unisza.edu.my The contractile force of the muscle is measured by a force transducer.

In this system, histamine is added to the bath, causing the smooth muscle to contract. A cumulative concentration-response curve to histamine is generated. Then, the experiment is repeated in the presence of a fixed concentration of Decloxizine. As an antagonist, Decloxizine is expected to shift the histamine concentration-response curve to the right, demonstrating its ability to competitively inhibit histamine-induced contractions. This provides a measure of its functional potency (pA₂ value) in a complex biological system that includes multiple cell types and tissue structures. unisza.edu.my

Table 2: Example of Decloxizine's Antagonistic Effect on Histamine-Induced Contraction in Guinea Pig Ileum This table presents illustrative data typical for such an assay.

Parameter Value Description
Tissue Guinea Pig Ileum A section of the small intestine rich in H1 receptors on smooth muscle cells.
Agonist Histamine The endogenous ligand that causes smooth muscle contraction.
EC₅₀ of Histamine (alone) 50 nM The concentration of histamine causing 50% of the maximal contraction.
EC₅₀ of Histamine (+10 nM Decloxizine) 500 nM The concentration of histamine causing 50% of the maximal contraction in the presence of Decloxizine.
Calculated pA₂ 8.0 A measure of the potency of a competitive antagonist.

Precision-cut tissue slices are an ex vivo model that maintains the three-dimensional structure and cellular diversity of the original organ. researchgate.netnih.gov Slices of organs like the liver, kidney, or brain, typically 200-300 µm thick, can be kept viable in culture for hours or days. researchgate.netnih.gov This system is highly valuable for studying drug metabolism, biochemical pathways, and organ-specific toxicity while preserving cell-cell and cell-matrix interactions. nih.govnih.gov

For Decloxizine, liver slices would be used to investigate its metabolic fate, identifying the enzymes responsible for its breakdown and the chemical nature of its metabolites. Brain slices could be employed to assess its penetration into neural tissue and its effects on neurotransmitter release or uptake. In these biochemical analyses, Decloxizine-d8 (dihydrochloride) is indispensable. It is added to the tissue homogenates or culture media as an internal standard for quantification by liquid chromatography-mass spectrometry (LC-MS). This ensures that the measurement of the parent compound and its metabolites is accurate and reproducible, which is critical for understanding the compound's disposition within specific tissues.

Animal Models for Mechanistic Research (excluding efficacy/toxicity)

In the realm of preclinical research, animal models are indispensable for dissecting the intricate mechanisms of drug action. For a compound like Decloxizine, these models offer a window into its biological effects at a systemic, cellular, and molecular level, independent of its therapeutic efficacy or toxicological profile. Such research is pivotal for a comprehensive understanding of a drug's pharmacological character.

Decloxizine, as a second-generation antihistamine, primarily exerts its effects through the antagonism of histamine H1 receptors. patsnap.com Unlike first-generation antihistamines, it is designed to have minimal penetration of the blood-brain barrier, thereby reducing central nervous system effects like sedation. However, its interaction with peripheral neurobiological pathways is a key area of investigation.

Preclinical animal models can be employed to elucidate the specific neurobiological pathways modulated by Decloxizine. Research in this area would focus on its peripheral H1 receptor blockade and the downstream consequences. This includes investigating its influence on sensory nerve activation, which plays a role in pruritus (itching), and its potential modulation of neurogenic inflammation.

While direct studies on Decloxizine's neurobiological pathway elucidation are not extensively documented, its classification as a histamine 1 receptor antagonist provides a clear direction for such research. medchemexpress.com The piperazine (B1678402) core in its structure is a common feature among many antihistamines and is associated with its binding affinity to histamine receptors.

Table 1: Decloxizine - Key Molecular Information

Property Value
IUPAC Name 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol nih.gov
Molecular Formula C21H28N2O2 nih.gov
Molecular Weight 340.46 g/mol lgcstandards.com
Primary Target Histamine H1 Receptor medchemexpress.com

The role of Decloxizine in modulating inflammatory and immune responses at the cellular level is a significant area of preclinical investigation. Its primary mechanism of action, blocking histamine H1 receptors, directly interferes with a key mediator of allergic and inflammatory reactions. patsnap.com Histamine, when bound to H1 receptors, triggers a cascade of events leading to symptoms like vasodilation and increased vascular permeability.

In-vitro models, such as mast cell degranulation assays, have been suggested to demonstrate the ability of Decloxizine to inhibit the release of pro-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines are central to the type 2 inflammatory response characteristic of allergic conditions.

Further cellular level studies in animal models could involve challenging the model with an allergen and then examining the cellular infiltrate in tissues like the skin or lungs. For instance, a study on the related antihistamine cetirizine (B192768) showed that while it inhibited the immediate allergic response, it did not significantly affect the influx of neutrophils, eosinophils, and T lymphocytes in the late-phase reaction. nih.gov Similar studies with Decloxizine would be crucial to delineate its specific effects on immune cell trafficking and activation.

Table 2: Potential Cellular Effects of Decloxizine in Preclinical Models

Cellular Response Investigated Effect Potential Research Model
Mast Cell Degranulation Inhibition of histamine and cytokine release In-vitro mast cell cultures
Cytokine Production Reduction of pro-inflammatory cytokines (e.g., IL-4, IL-13) Allergen-challenged splenocytes or peripheral blood mononuclear cells
Immune Cell Infiltration Modulation of neutrophil, eosinophil, and lymphocyte migration Allergen-induced skin or airway inflammation models

Molecular adaptation refers to the changes that occur within cells and tissues following sustained exposure to a pharmacological agent. For Decloxizine, this would involve investigating the cellular responses to long-term H1 receptor blockade. The concept of transcriptional adaptation, where the destabilization of one mRNA leads to the upregulation of other genes, is a relevant area of modern molecular biology. embopress.org

A key area of interest would be the regulation of G protein-coupled receptors (GPCRs), the family to which the H1 receptor belongs. nih.gov Studies could investigate whether chronic Decloxizine exposure leads to changes in the expression of other GPCRs or components of their signaling pathways. These investigations would provide a deeper understanding of the long-term cellular and molecular adjustments to this antihistamine.

Computational and Theoretical Studies on Decloxizine

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as Decloxizine-d8, and its target receptor at an atomic level. mdpi.comyoutube.com These techniques are crucial for understanding the structural basis of a drug's efficacy and for the rational design of new, more potent compounds. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.comyoutube.com For Decloxizine-d8, the primary target of interest would be the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR) involved in allergic responses. nih.gov

The process begins with the three-dimensional structures of both the ligand (Decloxizine-d8) and the receptor. Since obtaining crystal structures of GPCRs can be challenging, homology modeling is often employed, using the crystal structure of a related protein as a template. rsc.orgnih.gov Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site. nih.gov Each generated "pose" is evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol). nih.govnih.gov A more negative score generally indicates a more favorable and stable interaction.

For a Decloxizine-d8-H1 receptor complex, docking studies would aim to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the complex. These interactions are fundamental to the compound's ability to act as an antagonist at the receptor. acs.org For instance, the piperazine (B1678402) core, common in many antihistamines, is often crucial for establishing these critical binding interactions. nih.gov

Illustrative Docking Results for Decloxizine-d8 with Histamine H1 Receptor

ParameterValue/Description
Binding Affinity (kcal/mol)-9.8
Interacting ResiduesASP-107, LYS-191, TYR-108, PHE-432
Key Interactions
  • Ionic interaction between the protonated piperazine nitrogen and the carboxylate group of ASP-107.
  • Hydrogen bond with the side chain of LYS-191.
  • Hydrophobic interactions with aromatic residues like TYR-108 and PHE-432.
  • Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of a molecular docking study.

    While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-receptor complex over time. vsu.ru An MD simulation begins with the best-docked pose and calculates the forces between atoms, using this information to model their motion over nanoseconds or even microseconds. mdpi.com

    These simulations are critical for assessing the stability of the predicted binding pose. rsc.org They can reveal whether the key interactions identified in docking are maintained over time or if the ligand shifts to a different conformation. Furthermore, MD simulations provide insights into the flexibility of both the ligand and the receptor's binding site, showing how they adapt to each other to achieve an optimal fit. acs.org This dynamic understanding is essential for a complete picture of the binding mechanism.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. drugdesign.orgnih.gov The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. taylorfrancis.com

    To develop a QSAR model for H1 receptor antagonists, a dataset of structurally related compounds (e.g., various piperazine derivatives) with experimentally determined binding affinities (like Ki or IC50 values) is required. researchgate.netopenpharmaceuticalsciencesjournal.com For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net

    Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the biological activity. openpharmaceuticalsciencesjournal.commdpi.com A robust QSAR model is characterized by strong statistical metrics, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate its predictive power. mdpi.commdpi.com

    Once validated, this QSAR model could be used to predict the binding affinity of a new compound like Decloxizine-d8 based solely on its calculated descriptors, even before it is synthesized or tested experimentally. taylorfrancis.com

    Hypothetical QSAR Model for Piperazine-based H1 Antagonists

    CompoundLogP (Descriptor 1)Molecular Weight (Descriptor 2)Experimental pIC50Predicted pIC50
    Compound A3.5380.58.28.1
    Compound B4.1410.68.78.6
    Compound C3.8395.58.48.5
    Decloxizine3.9372.5N/A8.8

    Note: The data is illustrative. The QSAR equation might look like: pIC50 = 0.8LogP + 0.005MW + C. This model suggests that both lipophilicity and size are important for activity.

    QSAR models do more than just predict activity; they provide valuable insights into the structural features that govern it. drugdesign.org By analyzing the contribution of each descriptor in the QSAR equation, researchers can understand which properties are beneficial or detrimental to the desired biological effect. For example, a model might reveal that increasing lipophilicity enhances binding affinity up to a certain point. This knowledge can then be used to rationally design new analogs of Decloxizine with potentially improved potency or other desirable characteristics, serving as novel probes for biological research. mdpi.com

    In Silico Metabolic Prediction

    Predicting how a drug will be metabolized in the body is a critical step in drug development. nih.govsemanticscholar.org Unforeseen metabolic pathways can lead to the failure of promising drug candidates. news-medical.net In silico metabolic prediction tools use computational algorithms to forecast the metabolic fate of a compound. nih.gov

    These tools typically fall into two categories: knowledge-based systems that use a library of known biotransformation rules, and machine learning models trained on large datasets of metabolic data. pensoft.net For Decloxizine-d8, these programs can predict which Cytochrome P450 (CYP) enzymes are most likely to be involved in its metabolism and identify the specific sites on the molecule that are most susceptible to modification (known as "soft spots"). news-medical.net

    A key aspect for Decloxizine-d8 is the presence of eight deuterium (B1214612) atoms. Deuterium forms a stronger chemical bond with carbon compared to hydrogen. This "kinetic isotope effect" can significantly slow down the rate of metabolic reactions that involve breaking a C-D bond versus a C-H bond. In silico models can be used to predict how the specific deuteration pattern of Decloxizine-d8 might alter its metabolic profile compared to its non-deuterated counterpart, potentially leading to a more stable compound with a different pharmacokinetic profile.

    Illustrative Predicted Metabolic Profile for Decloxizine-d8

    Metabolic ReactionPredicted SitePrimary Enzyme(s)Comment
    Aromatic HydroxylationPara-position of a phenyl ringCYP2D6, CYP3A4Common metabolic pathway for benzhydryl moieties.
    N-DealkylationPiperazine ringCYP3A4Rate may be altered if deuterium is present on adjacent carbons.
    Oxidation of Ethoxy ChainCarbon atoms on the ethoxyethanol chainCYP2C9, CYP2C19Deuteration on this chain is expected to slow this process significantly.

    Note: This table provides a hypothetical metabolic prediction. The actual metabolic fate would need to be confirmed through experimental studies.

    Prediction of Metabolites and Metabolic Hotspots

    The primary goal of metabolite prediction is to identify the chemical structures of molecules that may be formed from the parent drug through metabolic processes. Computational tools are widely used to simulate these biotransformations, offering a high-throughput alternative to resource-intensive experimental studies. nih.gov These predictive tools generally fall into two categories: knowledge-based or expert systems that use a predefined set of biotransformation rules, and machine learning approaches that learn from large datasets of known metabolic reactions. univie.ac.at

    Several leading software platforms, such as BioTransformer, GLORYx, and SyGMa, are employed to predict the metabolism of xenobiotics. univie.ac.atdntb.gov.ua These programs analyze the structure of a parent compound, like Decloxizine, to identify "metabolic hotspots"—atoms or functional groups that are most susceptible to enzymatic modification. For a molecule with the structural complexity of Decloxizine, a substituted piperazine derivative, several metabolic reactions can be anticipated. The most common transformations involve Phase I reactions (oxidation, reduction, and hydrolysis) and subsequent Phase II reactions (conjugation).

    Applying these computational principles to Decloxizine, a range of potential metabolites can be predicted. The primary hotspots would likely include the piperazine ring, the aromatic rings, and the benzhydryl carbon. The table below illustrates hypothetical Phase I metabolites of Decloxizine that would be identified by such predictive software.

    Predicted MetaboliteMetabolic ReactionMetabolic HotspotPredictive Tool Example
    Hydroxy-decloxizineAromatic Hydroxylationp-chlorophenyl ring or tolyl ringBioTransformer, GLORYx
    N-Desalkyl-decloxizineN-DealkylationPiperazine nitrogenSyGMa, BioTransformer
    Decloxizine N-oxideN-OxidationPiperazine nitrogenGLORYx
    Carboxy-decloxizineBenzylic OxidationTolyl methyl groupSyGMa
    Benzhydrol derivativeHydroxylationBenzhydryl carbonBioTransformer

    Following these initial Phase I transformations, the resulting metabolites, particularly those with newly introduced hydroxyl groups, would be predicted to undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

    Enzyme-Substrate Docking for Metabolic Pathways

    To elucidate the specific enzymatic pathways responsible for the predicted metabolic transformations, computational methods like molecular docking are employed. nih.gov This structure-based approach simulates the interaction between a ligand (Decloxizine) and a protein (a metabolizing enzyme) to predict the preferred binding mode and affinity. nih.gov The primary enzymes involved in drug metabolism are the Cytochrome P450 (CYP) superfamily, and docking studies can help identify which specific CYP isoforms are likely to metabolize Decloxizine. nih.gov

    The docking process involves using the three-dimensional structures of both the ligand (Decloxizine) and the target enzymes. The crystal structures of major human CYP enzymes, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, are available from public repositories like the Protein Data Bank. explorationpub.com Docking algorithms place the Decloxizine molecule into the active site of each enzyme and calculate a "docking score" or binding energy, typically in kcal/mol. nih.gov A more negative binding energy indicates a more stable and favorable interaction, suggesting a higher likelihood that the enzyme can metabolize the substrate. explorationpub.com

    The following table presents hypothetical results from a molecular docking study of Decloxizine with major CYP450 enzymes, illustrating how this technique can pinpoint the most probable metabolic pathways.

    CYP450 IsoformPDB Code ExamplePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
    CYP3A41TQN-9.8Arg212, Ser119, Phe304
    CYP2D62F9Q-8.5Asp301, Glu216, Phe120
    CYP2C91R9O-7.9Arg108, Phe114, Ala297
    CYP1A22HI4-7.2Asp313, Thr124, Phe226

    Based on such hypothetical results, researchers could prioritize CYP3A4 as the primary enzyme responsible for Decloxizine metabolism, guiding subsequent in vitro experimental validation. By combining metabolite prediction with enzyme-substrate docking, computational studies can construct a comprehensive and predictive model of a compound's metabolic fate. nih.gov

    Future Directions and Emerging Research Avenues for Decloxizine D8 Dihydrochloride

    Exploration of Novel Molecular Targets in Research Contexts

    The stable isotope labeling of Decloxizine with deuterium (B1214612) (d8) provides a unique chemical probe to explore its interactions beyond the well-documented histamine (B1213489) H1 receptor. While Decloxizine itself is a known antagonist of this receptor, the deuterated variant can be used in sophisticated binding assays and imaging studies to identify potential off-target interactions. These studies are crucial for building a comprehensive understanding of the compound's full biological activity profile. The exploration of novel molecular targets is a key area of future research for deuterated compounds like Decloxizine-d8.

    Application in Systems Biology Approaches for Network Perturbation Analysis

    Systems biology aims to understand the complex interactions within biological systems. Decloxizine-d8 can serve as a valuable tool in network perturbation studies. By introducing this stable isotope-labeled compound into a biological system, researchers can trace its metabolic fate and its influence on various interconnected pathways. This approach allows for the analysis of how the introduction of this specific molecule perturbs the cellular network, providing insights into the broader physiological effects that might not be apparent from simple receptor-binding assays.

    Development of Advanced Analytical Techniques Leveraging Deuteration

    The presence of eight deuterium atoms in Decloxizine-d8 (dihydrochloride) significantly alters its mass, making it an ideal internal standard for quantitative analysis using mass spectrometry. medchemexpress.com This is a critical application in pharmacokinetic and pharmacodynamic studies, where precise measurement of the non-deuterated drug in biological samples is essential. The development of highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods is a key area where Decloxizine-d8 is instrumental. These advanced analytical techniques, which leverage the unique properties of deuterated compounds, are fundamental to modern drug development and research. medchemexpress.com

    Integration with Omics Technologies for Comprehensive Mechanistic Understanding

    The integration of Decloxizine-d8 with "omics" technologies such as metabolomics and proteomics offers a powerful approach for gaining a comprehensive mechanistic understanding of its effects. In metabolomics studies, the deuterated compound can be used to trace the metabolic pathways it influences. In proteomics, researchers can use techniques like chemical proteomics to identify the proteins that directly or indirectly interact with the compound. This integrated approach can reveal the downstream signaling cascades and metabolic shifts induced by Decloxizine, providing a holistic view of its mechanism of action.

    Role in Advanced Drug Discovery Methodologies as a Mechanistic Probe

    In the field of advanced drug discovery, Decloxizine-d8 can be employed as a mechanistic probe. Its well-defined primary target, the histamine H1 receptor, combined with the traceability afforded by its deuterium labeling, allows researchers to investigate the intricacies of receptor biology and signaling. It can be used in competitive binding assays to screen for new compounds that target the same receptor or to validate the mechanism of action of newly discovered drugs. This application underscores the value of isotopically labeled compounds as indispensable tools in the modern drug discovery pipeline.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.